Cas no 622352-52-7 (1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide)

1-Oxo-N-phenyl-1H-isothiochromene-3-carboxamide is a heterocyclic compound featuring an isothiochromene core functionalized with a phenylcarboxamide group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its fused bicyclic system offers potential for diverse chemical modifications, enabling applications in drug discovery and material science. The compound’s stability and well-defined molecular architecture facilitate precise derivatization, supporting the development of novel bioactive molecules. Researchers value its utility in constructing complex scaffolds for medicinal chemistry, particularly in exploring kinase inhibitors or anti-inflammatory agents. Its synthetic versatility and compatibility with further functionalization underscore its importance as a building block in specialized chemical synthesis.
1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide structure
622352-52-7 structure
Product Name:1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
CAS No:622352-52-7
MF:C16H11NO2S
MW:281.329042673111
CID:4073453
PubChem ID:4525539
Update Time:2025-10-19

1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-2-Benzothiopyran-3-carboxamide, 1-oxo-N-phenyl-
    • 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide
    • HMS1428B14
    • AKOS001491099
    • CCG-117390
    • SMR000230055
    • IFLab1_005668
    • MLS000699430
    • WAY-272153
    • CHEMBL1510937
    • HMS2532O24
    • F1470-0047
    • STK964861
    • AP-906/42288228
    • 622352-52-7
    • IDI1_011071
    • 1-oxo-N-phenylisothiochromene-3-carboxamide
    • Inchi: 1S/C16H11NO2S/c18-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)16(19)20-14/h1-10H,(H,17,18)
    • InChI Key: PFMCYSBYEYKAEI-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=CC=C2)=O)SC(=O)C2=CC=CC=C2C=1

Computed Properties

  • Exact Mass: 281.05104977Da
  • Monoisotopic Mass: 281.05104977Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 71.5Ų

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Additional information on 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide

Professional Introduction to Compound with CAS No. 622352-52-7 and Product Name: 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide

The compound with CAS No. 622352-52-7 and the product name 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound, characterized by its isothiochromene core structure, has garnered considerable attention due to its unique chemical properties and potential applications in medicinal chemistry. The 1H-isothiochromene scaffold is particularly noteworthy for its versatility in drug design, offering a framework that can be modified to exhibit a wide range of biological activities.

Recent research has highlighted the importance of 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide in the development of novel therapeutic agents. The compound's molecular structure, featuring a carbonyl group at the 1-position and an amide functionality at the 3-position, provides multiple sites for chemical modification. This flexibility has enabled scientists to explore its pharmacological potential in various disease models. Studies have demonstrated that derivatives of this compound exhibit promising activities against several targets, including enzymes and receptors involved in inflammation, cancer, and neurodegenerative disorders.

In particular, the N-phenyl moiety in the molecule contributes to its binding affinity and interaction with biological targets. The phenyl ring can be further functionalized to enhance specificity and efficacy, making it a valuable scaffold for structure-based drug design. Computational modeling and high-throughput screening have been instrumental in identifying lead compounds derived from this structure, streamlining the process of drug discovery.

The synthesis of 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the isothiochrome ring system is a critical step, often achieved through cyclization reactions involving sulfur-containing precursors. The subsequent formation of the carbonyl and amide groups further refines the molecular architecture. Advances in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in both academic research and industrial applications.

One of the most exciting aspects of this compound is its potential in developing targeted therapies. The isothiochrome core has shown promise in disrupting protein-protein interactions and modulating signaling pathways relevant to diseases such as cancer and inflammatory conditions. For instance, research has indicated that certain derivatives of 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide can inhibit kinases and other enzymes involved in tumor growth and progression. Preclinical studies have provided preliminary evidence supporting its therapeutic potential, paving the way for further investigation.

The pharmacokinetic properties of 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide are also under active investigation. Understanding how the compound is metabolized and distributed in the body is crucial for optimizing its therapeutic index. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its metabolic pathways. These studies aim to identify any potential liabilities and improve formulations that enhance bioavailability and reduce toxicity.

Collaborative efforts between academia and industry have accelerated the development of this compound into clinical candidates. By leveraging combinatorial chemistry and library screening technologies, researchers have been able to generate large collections of derivatives for testing. This approach has led to the identification of several compounds with enhanced potency and selectivity. The integration of machine learning algorithms into drug discovery pipelines has further expedited the process by predicting optimal modifications based on structural data.

The regulatory landscape for new pharmaceuticals also plays a significant role in advancing compounds like 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide. Compliance with guidelines set forth by agencies such as the FDA and EMA ensures that these compounds are safe and effective before reaching patients. Preclinical toxicology studies are essential for assessing potential side effects, while clinical trials provide definitive evidence of therapeutic benefit. The rigorous testing process underscores the importance of collaboration between researchers, regulatory bodies, and healthcare professionals.

Future directions in research may focus on exploring new synthetic routes that improve scalability and sustainability. Green chemistry principles are increasingly being applied to reduce waste and energy consumption during production processes. Additionally, investigating alternative delivery systems, such as nanoparticles or prodrugs, could enhance therapeutic outcomes by improving target specificity or bioavailability.

In conclusion, 1-oxo-N-phenyl-1H-isothiochromene-3-carboxamide (CAS No. 622352-52-7) represents a promising candidate for further development in pharmaceuticals. Its unique structural features offer opportunities for designing novel therapeutics targeting various diseases. With ongoing research efforts aimed at optimizing synthesis, pharmacokinetics, and biological activity, this compound holds significant potential for improving human health.

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